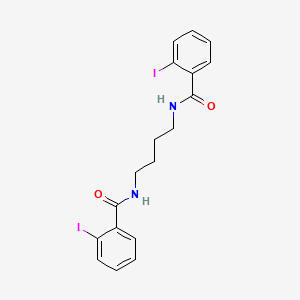![molecular formula C7H7N3O2S B12600081 2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide CAS No. 646053-56-7](/img/structure/B12600081.png)
2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide is a heterocyclic compound that contains nitrogen, sulfur, and oxygen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with sulfur-containing reagents such as thionyl chloride or sulfur dichloride, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the sulfur dioxide group to other sulfur-containing functionalities.
Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact pathways and targets depend on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrimidine: A well-known scaffold in medicinal chemistry with diverse applications.
Thiadiazole: A sulfur-containing heterocycle with potential antimicrobial properties.
Uniqueness
2H-Pyrido[2,3-e]-1,2,4-thiadiazine, 6-methyl-, 1,1-dioxide is unique due to its combination of nitrogen, sulfur, and oxygen atoms within a single ring structure This unique arrangement imparts specific chemical and biological properties that are not found in other similar compounds
Eigenschaften
CAS-Nummer |
646053-56-7 |
|---|---|
Molekularformel |
C7H7N3O2S |
Molekulargewicht |
197.22 g/mol |
IUPAC-Name |
6-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H7N3O2S/c1-5-2-3-6-7(10-5)8-4-9-13(6,11)12/h2-4H,1H3,(H,8,9,10) |
InChI-Schlüssel |
NRNFUXWVRKAXQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)S(=O)(=O)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclohexanone, 2-[(1R)-1-(2-chlorophenyl)-2-nitroethyl]-, (2S)-](/img/structure/B12599999.png)
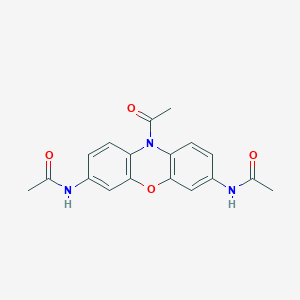
![4-Ethenyl-3-[(propan-2-yl)oxy]benzonitrile](/img/structure/B12600009.png)
![[(2R,4S,5R)-2-Benzyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12600011.png)
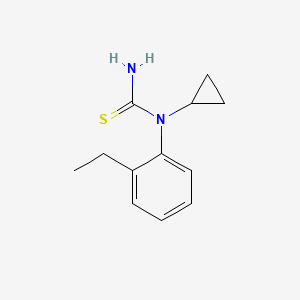
![4-[3,6-Bis(diphenylamino)-9H-carbazol-9-YL]phenol](/img/structure/B12600024.png)
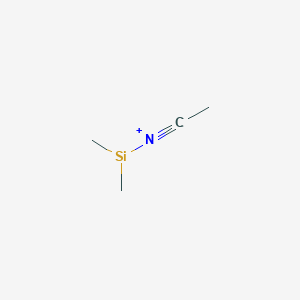
![Ethyl 3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B12600034.png)
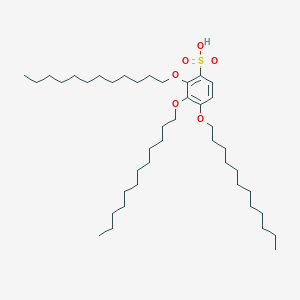
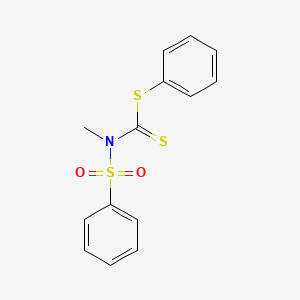
![Benzoic acid--4-[(2S)-oxolan-2-yl]butan-1-ol (1/1)](/img/structure/B12600058.png)
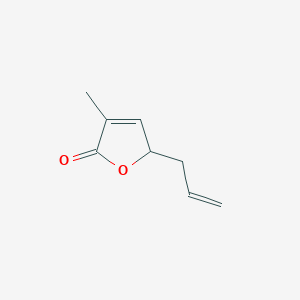
![Methyl 3-iodo-5-{[3-(methanesulfonyl)propyl]amino}benzoate](/img/structure/B12600088.png)
